molecular formula C9H11N B1315062 2-Methyl-3-(2-pyridyl)-1-propene CAS No. 936621-16-8

2-Methyl-3-(2-pyridyl)-1-propene

Cat. No.: B1315062
CAS No.: 936621-16-8
M. Wt: 133.19 g/mol
InChI Key: QGHHCPHPZNGOFV-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-pyridyl)-1-propene is an organic compound that features a pyridine ring substituted at the 2-position with a methyl group and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This approach not only increases the efficiency and safety of the process but also reduces waste and avoids the need for extensive work-up procedures .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-pyridyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce different reduced derivatives of the original compound.

Scientific Research Applications

2-Methyl-3-(2-pyridyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(2-pyridyl)-1-propene exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-3-(2-pyridyl)-1-propene include other methylated pyridines and pyridine derivatives such as:

  • 2-Methylpyridine
  • 3-Methylpyridine
  • 4-Methylpyridine

Uniqueness

What sets this compound apart from these similar compounds is its unique propene chain, which provides distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications .

Properties

IUPAC Name

2-(2-methylprop-2-enyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHHCPHPZNGOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501601
Record name 2-(2-Methylprop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936621-16-8
Record name 2-(2-Methyl-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936621-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylprop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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